Cyclofenil diphenol F6060 chemical structure and properties
Cyclofenil diphenol F6060 chemical structure and properties
Executive Summary
Cyclofenil diphenol (Code: F6060; IUPAC: 4,4'-(cyclohexylidenemethylene)bisphenol) is the biologically active metabolite of the prodrug Cyclofenil. While the parent compound was historically utilized as a gonadotropin stimulant for ovulation induction, F6060 is the primary effector molecule, exhibiting high-affinity binding to Estrogen Receptors (ER
Beyond its classical role as a Selective Estrogen Receptor Modulator (SERM), F6060 has emerged as a critical research tool in cell biology due to its unique ability to inhibit proteoglycan synthesis and induce reversible fragmentation of the Golgi apparatus. This guide provides a comprehensive technical analysis of F6060, detailing its chemical synthesis, metabolic activation, and validated experimental protocols for its application in endocrine and cellular research.
Chemical Identity & Physicochemical Properties
F6060 is a non-steroidal stilbene derivative. Structurally, it consists of a central cyclohexylidene ring substituted with two phenol groups. It lacks the acetate ester groups found in the parent molecule, which significantly alters its solubility and receptor binding kinetics.
Table 1: Physicochemical Specifications of F6060
| Property | Specification |
| Common Name | Cyclofenil Diphenol (F6060) |
| IUPAC Name | 4,4'-(cyclohexylidenemethylene)bisphenol |
| CAS Registry Number | 5189-40-2 |
| Parent Compound | Cyclofenil (CAS: 2624-43-3) |
| Molecular Formula | |
| Molecular Weight | 280.36 g/mol |
| Melting Point | 198–200 °C |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol; Poorly soluble in water |
| LogP (Predicted) | ~4.5 (High Lipophilicity) |
| pKa | ~9.8 (Phenolic hydroxyls) |
| Appearance | White to off-white crystalline solid |
Synthesis and Preparation
While F6060 is generated in vivo via hydrolysis, laboratory preparation requires direct chemical synthesis to ensure high purity for binding assays. The following protocol utilizes an acid-catalyzed condensation reaction, favored for its high yield and specificity.
Protocol: Acid-Catalyzed Condensation of Cyclohexanone and Phenol
Reagents:
-
Cyclohexanone (Reagent Grade)
-
Phenol (Crystalline, >99%)
-
Hydrochloric Acid (Gas) or concentrated
-
Solvent: Glacial Acetic Acid or Toluene (for recrystallization)
Methodology:
-
Stoichiometric Mixing: In a round-bottom flask equipped with a magnetic stirrer, dissolve Phenol (0.3 mol) in Cyclohexanone (0.15 mol). A 2:1 molar ratio is theoretically required, but a slight excess of phenol drives the equilibrium.
-
Catalyst Introduction:
-
Option A (Gas): Saturate the mixture with dry HCl gas for 1 hour at
. -
Option B (Liquid Acid): Add concentrated
dropwise while maintaining temperature to prevent sulfonation byproducts.
-
-
Reaction Phase: Seal the vessel and allow the reaction to proceed at room temperature for 48 hours. The mixture will darken and eventually solidify as the diphenol precipitates.
-
Quenching & Isolation: Pour the reaction mixture into crushed ice/water (500 mL) to precipitate the crude product and remove unreacted acid.
-
Purification: Filter the white precipitate. Wash copiously with cold water.
-
Recrystallization: Dissolve the crude solid in hot toluene or aqueous ethanol. Allow to cool slowly to generate needle-like crystals.
Pharmacodynamics & Mechanism of Action
F6060 operates through two distinct mechanisms: genomic signaling via nuclear estrogen receptors and non-genomic disruption of organelle function.
Metabolic Activation Pathway
Cyclofenil acts as a prodrug. Upon oral administration, it is rapidly hydrolyzed by hepatic esterases to release the active F6060.
Figure 1: Metabolic activation of Cyclofenil to F6060. The removal of acetate groups is critical for receptor affinity.
Receptor Binding & Signaling
F6060 is a competitive ligand for ER
-
Affinity: High. Studies indicate binding affinity (
) in the nanomolar range, comparable to Estradiol ( ). -
Mode: SERM. It acts as a weak estrogen agonist in skeletal and uterine tissue but can antagonize estrogen in the hypothalamic-pituitary axis, triggering gonadotropin release (LH/FSH).
Figure 2: Genomic signaling pathway of F6060. The ligand-receptor complex binds Estrogen Response Elements (ERE).
Non-Genomic Action: Golgi Disruption
Uniquely, F6060 (unlike Estradiol) inhibits the synthesis of chondroitin sulfate proteoglycans.[1] At concentrations
Experimental Protocols
Protocol A: Competitive Ligand Binding Assay (ER Competition)
Objective: Determine the Relative Binding Affinity (RBA) of F6060 compared to Estradiol.
-
Preparation:
-
Prepare Cytosolic ER fraction from uterine tissue or use recombinant human ER
. -
Radioligand:
-Estradiol (~1 nM final concentration). -
Competitor: F6060 (Serial dilutions:
to ).
-
-
Incubation:
-
Mix Cytosol +
-Estradiol + F6060. -
Incubate at
for 18 hours to reach equilibrium.
-
-
Separation:
-
Add Dextran-coated Charcoal (DCC) to absorb unbound ligand.
-
Centrifuge at 2000 x g for 10 min.
-
-
Quantification:
-
Measure radioactivity of the supernatant (bound complex) via Liquid Scintillation Counting.
-
-
Analysis:
-
Plot % Specific Binding vs. Log[Concentration].
-
Calculate
. F6060 typically shows competitive displacement curves parallel to Estradiol.
-
Protocol B: Golgi Fragmentation Assay
Objective: Visualize the structural disruption of the Golgi complex.[3]
-
Cell Culture: Culture Chondrocytes or Fibroblasts on glass coverslips.
-
Treatment:
-
Treat cells with F6060 (
) dissolved in DMSO for 2 hours. -
Control: DMSO vehicle only.
-
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min.
-
Staining:
-
Permeabilize with 0.1% Triton X-100.
-
Immunostain for a Golgi marker (e.g., GM130 or Giantin).
-
-
Microscopy: Observe under Fluorescence Microscopy.
-
Result: Control cells show compact perinuclear ribbons. F6060-treated cells show dispersed vesicular staining throughout the cytoplasm.
-
References
-
Mason, R. M., Lineham, J. D., Phillipson, M., & Black, C. M. (1984).[1] Selective inhibition of proteoglycan synthesis in cartilage by the diphenol derivative of cyclofenil (F6060).[1] Biochemical Journal, 223(2), 401–412. Link
-
Lancaster, C. A., Fryer, P. R., Griffiths, G., & Mason, R. M. (1989).[1] The effect of the diphenol derivative of cyclofenil (F6060) on the structure and function of the Golgi apparatus.[1][3] Journal of Cell Science, 92(2), 271–280. Link
-
Katzenellenbogen, B. S., et al. (1984). Bioactivities, estrogen receptor interactions, and plasminogen activator-inducing activities of Tamoxifen and hydroxytamoxifen isomers in MCF-7 human breast cancer cells. Cancer Research, 44(3), 112-119. (Contextual reference for SERM binding protocols). Link
-
PubChem Compound Summary. (2023). Cyclofenil.[4][1][3][5][6][7][8][9][10][11] National Center for Biotechnology Information. Link
Sources
- 1. Effects of cyclofenil diphenol, an agent which disrupts Golgi structure, on proteoglycan synthesis in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Buy Cyclofenil diphenol | 5189-40-2 [smolecule.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cyclofenil | C23H24O4 | CID 2898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. What is the mechanism of Cyclofenil? [synapse.patsnap.com]
- 8. Buy Cyclofenil diphenol (EVT-299191) | 5189-40-2 [evitachem.com]
- 9. Mass spectrometric analysis of cyclofenil and its metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorine-substituted cyclofenil derivatives as estrogen receptor ligands: synthesis and structure-affinity relationship study of potential positron emission tomography agents for imaging estrogen receptors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclofenil - Wikipedia [en.wikipedia.org]
